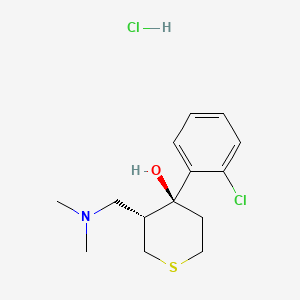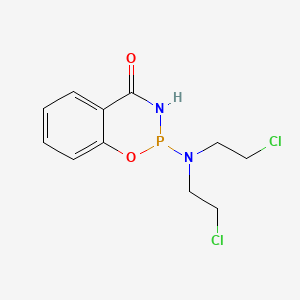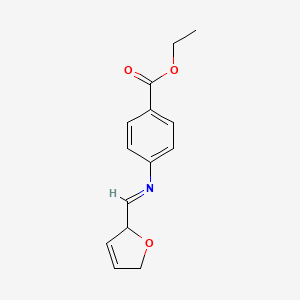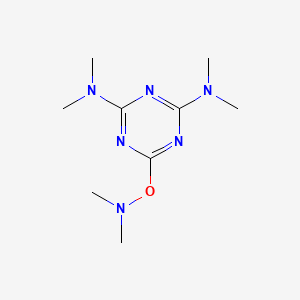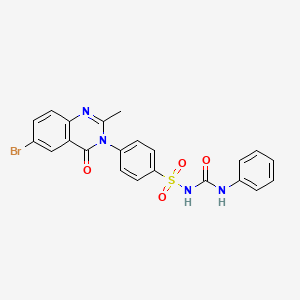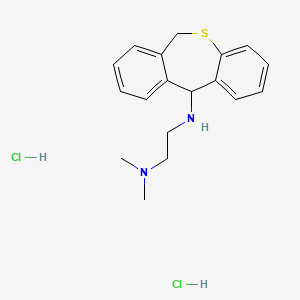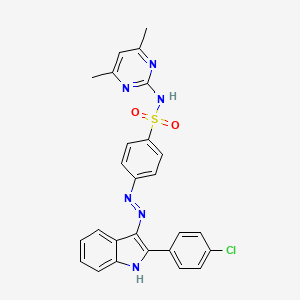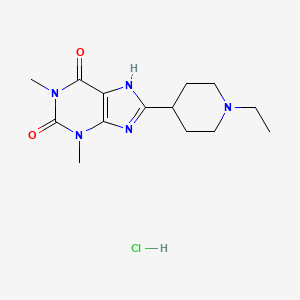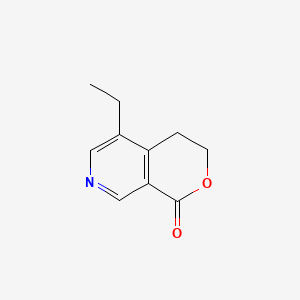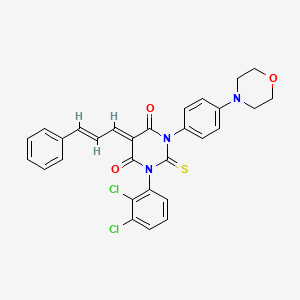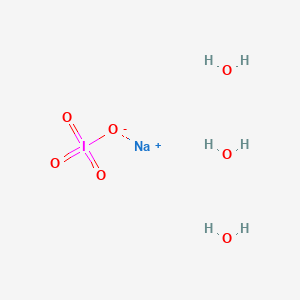
Sodium metaperiodate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium metaperiodate trihydrate is an inorganic compound with the chemical formula NaIO₄·3H₂O. It is a white crystalline solid that is highly soluble in water and is known for its strong oxidizing properties. This compound is widely used in various chemical reactions, particularly in organic synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium metaperiodate trihydrate can be synthesized through the dehydration of sodium hydrogen periodate (Na₂H₃IO₆) using nitric acid. The reaction involves the removal of water molecules to form the metaperiodate salt .
Industrial Production Methods: On an industrial scale, sodium metaperiodate is produced through the electrochemical oxidation of iodates on a lead dioxide (PbO₂) anode. This method is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium metaperiodate trihydrate primarily undergoes oxidation reactions. It is known for its ability to cleave vicinal diols (adjacent hydroxyl groups) to form aldehydes or ketones .
Common Reagents and Conditions:
Oxidation of Diols: Sodium metaperiodate is commonly used to oxidize 1,2-diols to aldehydes or ketones.
Oxidation of Sulfides: It can also oxidize sulfides to sulfoxides in the presence of phase transfer catalysts.
Major Products Formed:
Aldehydes and Ketones: The primary products of the oxidation of diols are aldehydes and ketones.
Sulfoxides: Oxidation of sulfides results in the formation of sulfoxides.
Scientific Research Applications
Sodium metaperiodate trihydrate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of sodium metaperiodate trihydrate involves the cleavage of vicinal diols to form aldehydes or ketones. This reaction occurs through the oxidation of the hydroxyl groups, resulting in the formation of two carbonyl groups. The compound acts as a strong oxidizing agent, facilitating the removal of electrons from the diol substrate .
Comparison with Similar Compounds
Sodium Orthoperiodate (Na₂H₃IO₆): Another form of sodium periodate that is also used as an oxidizing agent.
Potassium Periodate (KIO₄): Similar in function to sodium metaperiodate, potassium periodate is used in similar oxidation reactions.
Periodic Acid (H₅IO₆): A related compound that also serves as a strong oxidizing agent and is used in similar applications.
Uniqueness: Sodium metaperiodate trihydrate is unique due to its high solubility in water and its ability to selectively oxidize specific functional groups under mild conditions. This makes it particularly useful in applications where gentle oxidation is required, such as in the modification of sensitive biological molecules .
Properties
CAS No. |
13472-31-6 |
|---|---|
Molecular Formula |
H6INaO7 |
Molecular Weight |
267.94 g/mol |
IUPAC Name |
sodium;periodate;trihydrate |
InChI |
InChI=1S/HIO4.Na.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1 |
InChI Key |
BSHCFHLQFXHMSH-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.[O-]I(=O)(=O)=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


